![molecular formula C21H27N3O B1606879 Gramodendrine CAS No. 83905-67-3](/img/structure/B1606879.png)
Gramodendrine
Overview
Description
Gramodendrine is an alkaloid . It is found in the herbs of Lupinus arbustus subsp. calcaratus . It has a molecular formula of C21H27N3O and a molecular weight of 337.40 g/mol . It is a type of compound known as alkaloids and is usually found in powder form .
Molecular Structure Analysis
Gramodendrine is a bipiperidyl-indole alkaloid . Its structure was determined from spectral data . The indole containing substituent of Gramodendrine is attached to the piperidine nitrogen . The indole containing substituent attached to the ammodendrine moiety consisted of an indol-3-ylmethyl group .Physical And Chemical Properties Analysis
Gramodendrine is a powder . It has a molecular weight of 337.40 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Cytotoxic and Anti-inflammatory Constituents
Research has identified various constituents in plants like Toxicodendron vernicifluum, which have shown potential in treating inflammatory diseases and cancers. A study isolated bioactive compounds from Toxicodendron vernicifluum bark, including new polyphenols and flavonoids, which exhibited antiproliferative and anti-inflammatory activities. This supports the ethnopharmacological use of Toxicodendron vernicifluum in anti-cancer and anti-inflammatory applications (Kim et al., 2015).
Challenges in Translating Animal Model Findings to Human Diseases
Studies have highlighted the limitations of mouse models in accurately mimicking human inflammatory diseases, questioning the direct applicability of animal model findings to human conditions. This indicates a need for more focused research on human-specific responses in the context of inflammation and potentially gramodendrine's effects (Takao & Miyakawa, 2013).
Cholesterol Metabolism and Cancer
Research in the field of cholesterol metabolism and cancer could provide insights into the potential applications of gramodendrine. Understanding the role of cholesterol and its derivatives in cancer development could open avenues for using compounds like gramodendrine in therapeutic interventions (Silvente-Poirot & Poirot, 2012).
Immunomodulatory Effects in Arthritis Treatment
Tetrandrine, an alkaloid related to gramodendrine, has shown promising results in treating rheumatoid arthritis. Its immunomodulatory effects, particularly in restoring the balance between Th17 and Treg cells, suggest potential applications in autoimmune diseases, which could be a relevant area for exploring gramodendrine's applications (Yuan et al., 2016).
Comparative Plant Genomics
Comparative genomics in plants, like those studies in the Gramene database, can provide insights into the genetic makeup and evolutionary history of plants producing gramodendrine. This can help understand how certain compounds are biosynthesized, leading to potential applications in bioengineering and pharmacology (Monaco et al., 2013).
Drug Discovery Perspectives
The historical perspective on drug discovery emphasizes the importance of natural products and their derivatives in developing new therapeutics. Gramodendrine, being a naturally occurring compound, could be a candidate for drug development, following the trend of utilizing natural compounds in pharmaceutical research (Drews, 2000).
Phytochemistry and Pharmacology of Toxicodendron Vernicifluum
Toxicodendron vernicifluum, a source of gramodendrine, has been extensively studied for its phytochemical and pharmacological properties. Understanding these properties provides a foundation for researching the therapeutic potentials of its constituents, including gramodendrine (Li et al., 2020).
Single-Subject Experimental Research in Special Education
While not directly related to gramodendrine, methodologies in single-subject experimental research can be applied to study the effects of compounds like gramodendrine on individual subjects, particularly in cases where larger-scale studies are not feasible (Rakap, 2015).
Endocrine-Disrupting Chemicals and Public Health
Research on endocrine-disrupting chemicals highlights the importance of understanding how compounds like gramodendrine might interact with the endocrine system. This knowledge is crucial for assessing the safety and therapeutic potential of gramodendrine in hormonal or endocrine-related disorders (Gore et al., 2015).
properties
IUPAC Name |
1-[5-[1-(1H-indol-3-ylmethyl)piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16(25)23-12-6-7-17(14-23)21-10-4-5-11-24(21)15-18-13-22-20-9-3-2-8-19(18)20/h2-3,8-9,13-14,21-22H,4-7,10-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVWJJHMGFKSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=C1)C2CCCCN2CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701004050 | |
Record name | 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701004050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 1-acetyl-1,2,3,4-tetrahydro-5-(1-(1H-indol-3-ylmethyl)-2-piperidinyl)- | |
CAS RN |
83905-67-3 | |
Record name | Gramodendrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083905673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[5-{1-[(1H-Indol-3-yl)methyl]piperidin-2-yl}-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701004050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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